

Origin and synthesis of Tinuvin 770

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BTMPS

Cat. No.: B1204414

[Get Quote](#)

An in-depth technical guide on the origin and synthesis of Tinuvin 770 for researchers, scientists, and drug development professionals.

Introduction to Tinuvin 770

Tinuvin 770, with the chemical name bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, is a widely utilized low molecular weight hindered amine light stabilizer (HALS). Its primary function is to protect polymeric materials from degradation induced by exposure to ultraviolet (UV) radiation. Unlike UV absorbers that function by filtering UV light, Tinuvin 770 and other HALS act as radical scavengers, interrupting the photo-oxidation cycle of polymers and thus providing long-term thermal and light stability. It is particularly effective in polyolefins (such as polypropylene and polyethylene), polyurethanes, and styrenic polymers.

Chemical Structure and Properties

The chemical structure of Tinuvin 770 consists of two hindered amine moieties derived from 2,2,6,6-tetramethyl-4-piperidinol, linked by a sebacate group.

- IUPAC Name: Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
- CAS Number: 52829-07-9
- Molecular Formula: C₂₈H₅₂N₂O₄
- Molecular Weight: 480.7 g/mol

Table 1: Physicochemical Properties of Tinuvin 770

Property	Value
Appearance	White to slightly yellowish crystalline powder
Melting Point	81-86 °C
Boiling Point	>360 °C (decomposes)
Solubility	Soluble in acetone, ethanol, and ethyl acetate. Insoluble in water.

Synthesis of Tinuvin 770

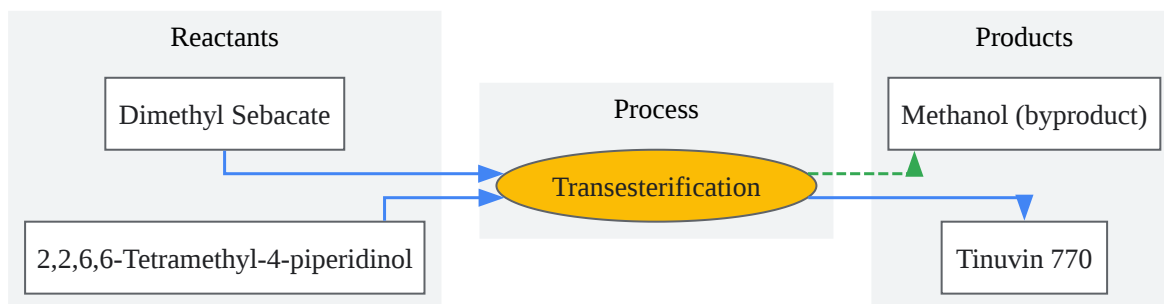
The synthesis of Tinuvin 770 is primarily achieved through the esterification of 2,2,6,6-tetramethyl-4-piperidinol with sebacic acid. This reaction forms a diester, linking two molecules of the hindered amine with one molecule of the dicarboxylic acid.

Precursors

- 2,2,6,6-Tetramethyl-4-piperidinol (TMP-ol): This is the hindered amine component that provides the radical scavenging functionality.
- Sebacic Acid: A dicarboxylic acid that acts as the linker between the two TMP-ol molecules.

Reaction Pathway

The overall reaction is a transesterification or direct esterification process. A common industrial synthesis route involves the reaction of dimethyl sebacate with 2,2,6,6-tetramethyl-4-piperidinol in the presence of a catalyst.



[Click to download full resolution via product page](#)

Caption: Synthesis pathway of Tinuvin 770 via transesterification.

Experimental Protocol: Transesterification Method

This protocol is a generalized representation of a common synthesis method.

Materials:

- 2,2,6,6-Tetramethyl-4-piperidinol (TMP-ol)
- Dimethyl sebacate
- Sodium methoxide (catalyst)
- Xylene (solvent)
- Nitrogen gas supply

Procedure:

- A reaction flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a distillation condenser is charged with 2,2,6,6-tetramethyl-4-piperidinol, dimethyl sebacate, and xylene. The typical molar ratio of TMP-ol to dimethyl sebacate is slightly above 2:1 to ensure complete reaction of the ester.
- The mixture is heated to approximately 80-90 °C with stirring to dissolve the reactants.

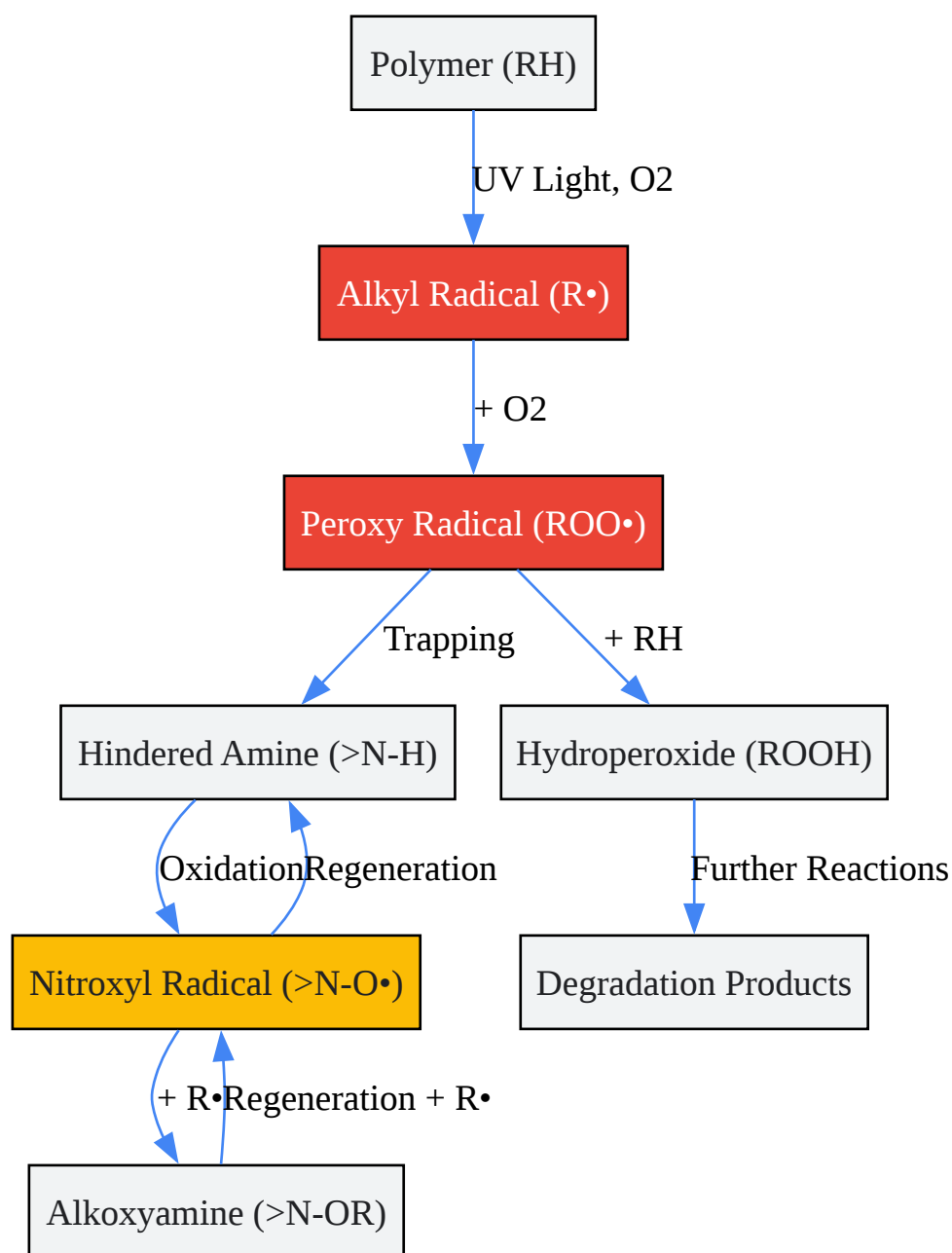
- Sodium methoxide catalyst is added to the reaction mixture.
- The temperature is gradually raised to the reflux temperature of the solvent (around 140 °C for xylene).
- The transesterification reaction proceeds, and the methanol byproduct is continuously removed by distillation. The progress of the reaction can be monitored by measuring the amount of methanol collected.
- The reaction is considered complete when the theoretical amount of methanol has been distilled off.
- The reaction mixture is then cooled. The catalyst is neutralized and removed by washing with water.
- The organic layer is separated, and the solvent (xylene) is removed under reduced pressure.
- The resulting crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or acetone, to yield pure Tinuvin 770.

Table 2: Typical Reaction Parameters

Parameter	Value/Condition
Reactant Molar Ratio (TMP-ol:Dimethyl Sebacate)	~2.1 : 1
Catalyst	Sodium methoxide
Solvent	Xylene
Reaction Temperature	140-150 °C (Reflux)
Reaction Time	4-8 hours
Purification Method	Recrystallization from ethanol or acetone

Mechanism of Action as a Light Stabilizer

The efficacy of Tinuvin 770 as a light stabilizer is based on the Denisov cycle. The hindered amine functionality can be oxidized to form a stable nitroxyl radical. This nitroxyl radical is highly efficient at trapping polymer alkyl radicals ($R\bullet$) and polymer peroxy radicals ($ROO\bullet$), which are formed during photo-oxidation, converting them into non-radical species and regenerating the nitroxyl radical to continue the cycle.



[Click to download full resolution via product page](#)

Caption: Simplified Denisov cycle for HALS stabilization.

- To cite this document: BenchChem. [Origin and synthesis of Tinuvin 770]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1204414#origin-and-synthesis-of-tinuvin-770>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com